molecular formula C13H9ClN2OS2 B2952604 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 919622-06-3

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2952604
CAS No.: 919622-06-3
M. Wt: 308.8
InChI Key: KEOKONUCUKZVDD-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a benzothiazole-acetamide hybrid characterized by a 6-chloro-substituted benzothiazole core and a thiophen-2-yl moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)19-13(15-10)16-12(17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOKONUCUKZVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzo[d]thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among benzothiazole-acetamide derivatives include substituents on the benzothiazole ring and modifications to the acetamide-linked group. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison
Compound Name Benzothiazole Substituent Acetamide-Linked Group Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Reference
Target Compound 6-chloro Thiophen-2-yl - - -
3g (N-(6-(3-chloro-4-fluorophenyl) derivative) 6-(3-chloro-4-fluorophenyl) Acetyl 166–167 δ 9.32 (s, 1H), [M + H⁺] = 321.16
6d (Nitro-thiadiazole derivative) 6-nitro (5-Phenylureido-thiadiazolyl)thio - IR: 1680 cm⁻¹ (C=O), MS: m/z 360.01 [M-H]⁻
5k (Nitrobenzothiazole DprE1 inhibitor) 6-nitro Benzyl-(6-nitrobenzothiazolyl)thio - NMR: Aromatic protons δ 7.2–8.1
Compound 9 (Thioxothiazolidinone derivative) 4-methoxyphenyl 5-(4-Chlorobenzylidene)-thiazolidinone 186–187 MS: m/z 450.2 [M+H]⁺

Notes:

  • Chloro vs. Nitro Substituents : Chloro groups (electron-withdrawing) may enhance stability and lipophilicity compared to nitro groups, which are stronger electron-withdrawing substituents. This could influence solubility and bioavailability .
  • Thiophene vs. Aryl/Azole Groups : The thiophene moiety in the target compound offers a sulfur atom capable of hydrogen bonding or hydrophobic interactions, contrasting with phenyl (e.g., 3g) or azole rings (e.g., triazoles in ), which may prioritize π-π stacking or dipole interactions .

Key Observations :

  • Anticancer Activity : Nitro-substituted derivatives (e.g., 6d) inhibit VEGFR-2 via hydrogen bonding with Asp1046 and hydrophobic interactions with the kinase domain . The target compound’s chloro-thiophene combination may exhibit distinct binding modes.
  • Antitubercular Activity : Nitro groups in 5k enhance activity against DprE1, a TB target, suggesting electron-withdrawing groups are critical for enzyme inhibition .
  • Anticonvulsant Activity : Alkoxy and azole substituents (e.g., triazoles in 5a–m) improve CNS penetration, highlighting the role of polar groups in crossing the blood-brain barrier .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It also discusses the synthesis, mechanisms of action, and relevant case studies.

Structural Features

The compound features a benzo[d]thiazole moiety and a thiophene ring, which are known for their diverse biological activities. The presence of a chlorine atom at the 6-position of the benzothiazole enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis typically involves several key steps:

  • Formation of Benzothiazole Core : The cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Chlorination : Introduction of the chlorine atom using reagents like thionyl chloride.
  • Amidation : Reaction with acetic acid derivatives to form the final acetamide compound.

Reaction Conditions

StepReagents/Conditions
Cyclization2-Aminothiophenol + aldehyde/ketone
ChlorinationThionyl chloride or phosphorus pentachloride
AmidationAcetic acid derivatives + coupling agents

Antimicrobial Properties

Compounds containing thiazole and thiophene rings have demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound exhibits selective inhibition against specific pathogens, although comprehensive evaluations are required to ascertain its efficacy.

Anticancer Activity

Research indicates that this compound may possess anticancer properties , particularly against certain cancer cell lines. Studies have shown selective cytotoxicity, suggesting that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects , potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in disease processes.

Case Studies and Research Findings

  • Anticancer Study : A study involving the treatment of cancer cell lines with the compound revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory activity, supporting its use as an antimicrobial agent.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, highlighting its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Chlorobenzo[d]thiazoleContains a thiazole ringAntimicrobial properties
Thiophene derivativesAromatic ring systemAnticancer activity
Morpholine-based compoundsContains morpholine moietyCNS activity

The uniqueness of this compound lies in its combination of functional groups that may enhance specificity and efficacy against particular biological targets compared to other similar compounds.

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